5-Chloro-2-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Chloro-2-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a chloro group and a piperidine ring linked through an ether bond to a methoxybenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 2-methoxybenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine.
Coupling with Pyrimidine: The piperidine intermediate is then coupled with 5-chloropyrimidine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxybenzenesulfonyl group can be oxidized or reduced, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups on the methoxybenzenesulfonyl moiety.
Scientific Research Applications
5-Chloro-2-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be employed in studies investigating the biological activity of pyrimidine derivatives.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Chloro-2-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxybenzenesulfonyl chloride: This compound shares the methoxybenzenesulfonyl group but lacks the piperidine and pyrimidine rings.
2-Chloropyrimidine: This compound contains the pyrimidine ring with a chloro substituent but lacks the piperidine and methoxybenzenesulfonyl groups.
Uniqueness
5-Chloro-2-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.
Properties
IUPAC Name |
5-chloro-2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S/c1-23-14-4-2-3-5-15(14)25(21,22)20-8-6-13(7-9-20)24-16-18-10-12(17)11-19-16/h2-5,10-11,13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVMQHCXYRWADU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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